molecular formula C11H20BrNO2 B12306585 rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate, trans

rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate, trans

Cat. No.: B12306585
M. Wt: 278.19 g/mol
InChI Key: YGPRMKRMCDPNCY-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Pyrrolidine Ring Conformation and Trans Isomerism

The pyrrolidine ring adopts a non-planar conformation due to its saturated five-membered structure, which minimizes angle strain through puckering. In rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate, trans, the ring exhibits a C-4 endo puckering mode , where the fourth carbon (C4) bends toward the nitrogen atom. This conformation is stabilized by steric interactions between the trans-oriented bromomethyl (C3) and methyl (C4) substituents, which occupy pseudoequatorial positions to reduce 1,3-diaxial strain.

The trans isomerism arises from the relative configurations of the bromomethyl (R-configuration at C3) and methyl (R-configuration at C4) groups, which project to opposite faces of the pyrrolidine plane. X-ray crystallographic studies of analogous compounds reveal that trans-substituted pyrrolidines favor endo puckering when bulky groups like tert-butyl are present. This geometric preference enhances thermal stability and influences reactivity in subsequent synthetic transformations.

Bromomethyl and Methyl Substituent Spatial Orientation

The bromomethyl group at C3 and methyl group at C4 adopt a 1,3-trans-diaxial arrangement , positioning the bromine atom and methyl group on opposing sides of the pyrrolidine ring. This spatial orientation is critical for:

  • Steric shielding : The bulky tert-butyl carboxylate group at N1 creates a steric barrier that restricts rotational freedom around the C3–C(bromomethyl) bond.
  • Electrophilic reactivity : The bromine atom’s axial position enhances its susceptibility to nucleophilic substitution (S~N~2) due to reduced steric hindrance.

Comparative molecular models indicate that the methyl group at C4 adopts a pseudoequatorial orientation , minimizing van der Waals repulsions with the tert-butyl group. This arrangement is corroborated by nuclear Overhauser effect (NOE) spectroscopy, which shows proximity between the methyl group’s protons and the pyrrolidine ring’s β-hydrogens.

tert-Butyl Carboxylate Protecting Group Functionality

The tert-butyloxycarbonyl (Boc) group at N1 serves as a temporary protective moiety for the pyrrolidine’s secondary amine. Key attributes include:

  • Acid lability : The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid) via protonation of the carbonyl oxygen, followed by elimination of isobutene and carbon dioxide.
  • Steric bulk : The tert-butyl group’s three methyl branches create a steric shield that prevents undesired side reactions at the nitrogen atom during synthetic steps.

The Boc group’s conformation is locked in a planar geometry due to resonance stabilization between the carbonyl and carboxylate oxygen atoms. This rigidity ensures consistent protection of the amine across diverse reaction conditions.

Table 1: Key Structural Parameters
Parameter Value/Description Source
Molecular formula C~11~H~20~BrNO~2~
Molecular weight 278.19 g/mol
CAS registry number 2152410-58-5
Pyrrolidine puckering mode C-4 endo
Boc group deprotection method Trifluoroacetic acid (TFA) in CH~2~Cl~2~

Properties

Molecular Formula

C11H20BrNO2

Molecular Weight

278.19 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20BrNO2/c1-8-6-13(7-9(8)5-12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

YGPRMKRMCDPNCY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1CBr)C(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

Rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate, trans, is a chiral compound notable for its unique structure and potential biological activity. This compound features a pyrrolidine ring with a bromomethyl substituent and a tert-butyl ester functional group, which contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and drug development.

  • Molecular Formula : C₁₁H₁₈BrN O₂
  • Molecular Weight : 264.18 g/mol
  • IUPAC Name : rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate

Preliminary studies suggest that compounds structurally similar to rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate interact with neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions are essential for understanding the compound's pharmacological potential.

Biological Activity Studies

Research has indicated that this compound may exhibit various biological activities, including:

  • Neurotransmitter Modulation : Similar compounds have shown interactions with neurotransmitter receptors, potentially influencing synaptic transmission.
  • Enzymatic Inhibition : The bromomethyl group may confer the ability to inhibit specific enzymes, impacting metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaUnique Features
Rac-tert-butyl (3S,4S)-3-amino-4-methylpyrrolidine-1-carboxylateC₈H₁₄N₂O₂Contains an amino group instead of bromomethyl
Tert-butyl 3-(bromomethyl)azepane-1-carboxylateC₁₁H₁₈BrN O₂Features a larger azepane ring structure
Ethyl 2-bromo-1-phenylcyclopropane-1-carboxylateC₉H₉BrO₂Cyclopropane ring adds distinct reactivity

This table highlights how the specific stereochemistry and functional groups of rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate may influence its biological activity compared to similar compounds.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of similar pyrrolidine derivatives on neurotransmitter release in neuronal cultures. The results indicated that these compounds could modulate dopamine release, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of brominated pyrrolidine derivatives on specific metabolic enzymes. The findings revealed that these compounds could inhibit enzyme activity by competing with substrate binding sites, which could be beneficial for conditions involving metabolic dysregulation.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H20BrNO2C_{11}H_{20}BrNO_2 and features a pyrrolidine ring with a bromomethyl group and a tert-butyl ester functional group. Its unique stereochemistry, particularly the (3R,4R) configuration, is crucial for its biological properties and potential applications in various fields.

Synthetic Applications

Rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate serves as a versatile intermediate in the synthesis of more complex molecules. Its structure allows for various modifications that can enhance biological activity or selectivity toward specific targets.

Synthetic Routes

Several synthetic methods have been reported for the preparation of this compound, including:

  • Nucleophilic substitution reactions where the bromomethyl group can be replaced by various nucleophiles.
  • Coupling reactions with other chiral building blocks to create more complex structures.

Biological Applications

The biological activity of rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate has been investigated in relation to its interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies suggest that compounds with similar structures exhibit significant pharmacological potential.

Potential Therapeutic Uses

  • Neurotransmitter Modulation: Interaction studies indicate that this compound may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.
  • Antimicrobial Activity: Similar compounds have shown efficacy against resistant bacterial strains, suggesting potential applications in antibiotic development.

Recent research has focused on understanding the interactions of this compound within biological systems. For instance:

  • Study on Neurotransmitter Interaction: A study demonstrated that derivatives of rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine could selectively modulate serotonin receptors, indicating potential for developing antidepressant therapies.
  • Antimicrobial Testing: In vitro testing showed that similar compounds exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA), paving the way for further exploration in antibiotic development.

Chemical Reactions Analysis

2.1. Hydrolysis of the Ester Group

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative. This reaction is typical of ester functional groups and facilitates further synthetic manipulations.

Mechanism :

  • Acidic hydrolysis : Protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis : Deprotonation of the attacking water molecule (nucleophilic attack) or cleavage via an enolate intermediate.

2.2. Bromomethyl Group Reactions

The bromomethyl group at position 3 is reactive toward nucleophilic substitution (SN2) and elimination.

2.2.1. Nucleophilic Substitution

  • Conditions : Polar aprotic solvents (e.g., DMSO, DMF) with nucleophiles (e.g., Grignard reagents, organocuprates).

  • Outcome : Replacement of the bromine atom with a nucleophile (e.g., alkyl, aryl, or heteroatom groups).

2.2.2. Reduction to Hydroxymethyl

  • Conditions : LiAlH₄ in THF at room temperature .

  • Outcome : Conversion of the bromomethyl group to a hydroxymethyl group, forming N-hydroxypyrrolidine derivatives.

2.3. Palladium-Catalyzed Carboamination

This reaction involves the coupling of the compound with aryl or alkenyl halides via palladium catalysis, enabling the synthesis of substituted pyrrolidines .

Mechanism :

  • Oxidative addition : Palladium(0) coordinates to the aryl/alkenyl halide.

  • Coordination/Deprotonation : The pyrrolidine substrate interacts with the catalyst.

  • Insertion : Formation of a new C–C bond via palladium-mediated coupling.

  • Reductive elimination : Release of the product and regeneration of Pd(0) .

2.4. Oxidation Pathways

While not directly observed for this compound, structurally related pyrrolidine derivatives undergo oxidation to form reactive intermediates (e.g., nitrile oxides, nitrones). These intermediates can participate in cycloaddition reactions (e.g., 1,3-dipolar cycloadditions) .

3.1. Medicinal Chemistry

  • Targeting enzymes : The compound’s stereochemistry and functional groups enable interactions with enzymes (e.g., α-L-fucosidase) or receptors, as observed in analogous pyrrolidine derivatives .

  • Synthetic versatility : The bromomethyl group serves as a site for introducing bioactive moieties (e.g., amino acids, sugars) .

3.2. Chemical Biology

  • Protein modification : The tert-butyl ester can be cleaved to generate carboxylic acid derivatives for conjugation to biomolecules.

  • Catalytic transformations : Palladium-catalyzed reactions expand its utility in constructing heterocyclic libraries .

Reaction Comparison Table

Reaction Type Conditions Products Source
Ester hydrolysis Acidic or basic aqueous conditionsCarboxylic acid derivative
Bromomethyl reduction LiAlH₄ in THF at room temperatureHydroxymethyl pyrrolidine derivative
Carboamination Pd catalyst + aryl/alkenyl halideSubstituted pyrrolidines
Nucleophilic substitution Polar aprotic solvent + nucleophileAlkyl/aryl-substituted pyrrolidines

Comparison with Similar Compounds

Physicochemical Properties

  • Fluorinated Analog : The trifluoromethyl group in enhances metabolic stability and membrane permeability, critical for blood-brain barrier penetration in drug candidates.
  • Hydroxy and Methoxy Substituents : Hydroxy groups (as in and ) increase polarity, improving aqueous solubility, while methoxy () balances solubility and lipophilicity.

Stereochemical Considerations

All compared compounds share a trans configuration, ensuring consistent spatial arrangement of substituents. This stereochemistry is crucial for interactions with chiral biological targets (e.g., enzymes or receptors) .

Preparation Methods

Retrosynthetic Analysis

The synthesis of the target compound can be approached through several retrosynthetic pathways, with three main strategies emerging as the most viable based on the available literature:

Bromination of Hydroxymethyl Precursor

The most direct approach involves bromination of the corresponding hydroxyl derivative:

rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate
↑
rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

This transformation typically employs phosphorus tribromide (PBr₃) or alternative brominating agents to convert the primary alcohol to the corresponding bromide with inversion of configuration.

Stereoselective Derivatization of Protected Pyrrolidine

This approach involves:

rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate
↑
rac-tert-butyl pyrrolidine-1-carboxylate 
→ substitution at 3,4-positions with stereochemical control

Constructive Approach from Acyclic Precursors

A more complex but potentially more stereocontrolled approach involves constructing the pyrrolidine ring with substituents already in place:

rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate
↑
Acyclic precursors with pre-installed functional groups

Preparation Method 1: Bromination of Hydroxymethyl Precursor

This method represents the most straightforward approach to the target compound, proceeding through bromination of the corresponding hydroxymethyl derivative.

Synthesis of Hydroxymethyl Precursor

The hydroxymethyl precursor can be synthesized following procedures analogous to those described for similar compounds. Two principal routes have been identified:

Methylation of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

This approach establishes the methyl group at the 4-position through stereoselective alkylation:

  • Protection of pyrrolidine nitrogen with Boc group
  • Introduction of hydroxymethyl group at position 3
  • Stereoselective methylation at position 4
Reduction of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate

This route establishes the methyl group first:

  • Protection of pyrrolidine nitrogen with Boc group
  • Introduction of methyl group at position 3
  • Selective reduction of ketone at position 4
  • Introduction of hydroxymethyl group

Bromination Reactions

The critical step in preparing the target compound is the conversion of the hydroxymethyl to bromomethyl group. Based on established procedures for similar transformations, three main methods are considered:

Phosphorus Tribromide Method

Phosphorus tribromide (PBr₃) is widely used as a brominating agent in pharmaceutical synthesis, particularly for converting alcohols to bromides. The bromination of the hydroxymethyl precursor would proceed according to the following general reaction:

rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate + PBr₃ → 
rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate + H₃PO₃

Reaction conditions :

  • Solvent: Anhydrous CH₂Cl₂, THF, or dioxane
  • Temperature: 0°C to room temperature
  • Reaction time: 1-4 hours
  • Inert atmosphere: Argon or nitrogen
  • Molar ratio (alcohol:PBr₃): 3:1

According to patent literature, "PBr₃ is a product widely used as a bromant in the pharmaceutical industry, in particular for brominating alcohols". The reaction mechanism involves nucleophilic substitution, typically proceeding with inversion of configuration at the carbon bearing the hydroxyl group.

Carbon Tetrabromide/Triphenylphosphine Method

This milder alternative uses the CBr₄/PPh₃ combination:

rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate + CBr₄/PPh₃ → 
rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate

Reaction conditions :

  • Solvent: Anhydrous CH₂Cl₂ or THF
  • Temperature: 0-25°C
  • Reaction time: 2-6 hours
  • Inert atmosphere: Argon or nitrogen
Appel Reaction

The Appel reaction using PPh₃/Br₂ offers another approach:

rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate + PPh₃/Br₂ → 
rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate

As noted in the literature, "In some cases, triphenylphosphine/Br₂ is superior to PBr₃".

Optimization Parameters

Table 1 summarizes the key optimization parameters for the bromination of the hydroxymethyl precursor:

Parameter PBr₃ Method CBr₄/PPh₃ Method PPh₃/Br₂ Method
Temperature 0-20°C 0-25°C 0-25°C
Solvent CH₂Cl₂, THF, dioxane CH₂Cl₂, THF CH₂Cl₂, THF
Reaction time 1-4 hours 2-6 hours 2-4 hours
Reagent equivalents 0.4-0.5 eq. PBr₃ 1.1 eq. CBr₄, 1.2 eq. PPh₃ 1.1 eq. Br₂, 1.2 eq. PPh₃
Additives None or TEA None None or imidazole
Atmosphere Inert (Ar or N₂) Inert (Ar or N₂) Inert (Ar or N₂)
Expected yield 65-85% 60-80% 65-85%

Preparation Method 2: Direct Functionalization of Pyrrolidine Derivatives

This approach involves introducing the bromomethyl and methyl substituents onto a pre-existing pyrrolidine scaffold with controlled stereochemistry.

Stereoselective Methylation

Drawing from methods used for similar compounds, stereoselective methylation can be achieved using organometallic reagents such as methylmagnesium bromide or methyllithium. For tert-butyl 3-oxopyrrolidine-1-carboxylate, methylation conditions include:

"To an ice-cold solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 g, 5.40 mmol) in Et₂O (20 mL) was added methylmagnesium bromide (3.50 mL, 10.80 mmol) drop wise under an inert atmosphere. The mixture was stirred at RT for 1 h, then quenched with NH₄Cl solution followed by extraction with EtOAc".

Bromination of Methyl Group

The direct bromination of a methyl group to form a bromomethyl group can be achieved through radical bromination using N-bromosuccinimide (NBS) with a radical initiator such as AIBN or benzoyl peroxide:

rac-tert-butyl 3,4-dimethylpyrrolidine-1-carboxylate + NBS → 
rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate

Reaction conditions :

  • Solvent: CCl₄ or benzene
  • Temperature: Reflux
  • Reaction time: 2-8 hours
  • Initiator: AIBN or benzoyl peroxide
  • Light: Incandescent lamp or sunlight

Preparation Method 3: Ring Construction Approach

This strategy involves constructing the pyrrolidine ring with pre-installed substituents to ensure stereochemical control.

Cyclization of Functionalized Acyclic Precursors

Based on procedures for similar cyclic amines, the pyrrolidine ring can be constructed through cyclization reactions. Patent literature describes related cyclizations:

"Intermediate (8) Intermediate (7) is reacted with bromoacetyl bromide in a solvent such as THF, methylene chloride, DMF or acetonitrile in the presence of an organic base such as TFA or DIPEA and reacted under an argon atmosphere at O°C to 50°C for 1 hr - 72 hrs".

Stereocontrolled Ring Formation

For compounds requiring stereocontrol, the literature suggests:

"Intermediate (6) The starting aminopyrrolidine is coupled with a carbonic acid Ar-COOH as described for the preparation of intermediate (4). Preferred conditions are BOP, DIPEA and DMF".

Purification and Characterization

Purification Methods

Purification of rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate typically involves:

  • Column Chromatography :

    • Stationary phase: Silica gel
    • Mobile phase: Gradient of hexane/ethyl acetate (typical starting ratio 9:1)
    • Detection: UV or TLC with appropriate staining agents
  • Recrystallization :

    • Suitable solvents: Ethanol/water, methanol, or ethyl acetate/hexane
  • Distillation (for larger scale preparations):

    • Under reduced pressure with appropriate temperature control

Analytical Characterization

Comprehensive characterization of the synthesized compound would include:

NMR Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): Expected key signals include:

    • δ 3.2-3.6 ppm (m, 4H, pyrrolidine CH₂-N)
    • δ 3.0-3.2 ppm (m, 1H, CH-CH₂Br)
    • δ 2.0-2.3 ppm (m, 1H, CH-CH₃)
    • δ 1.4-1.5 ppm (s, 9H, C(CH₃)₃)
    • δ 1.0-1.1 ppm (d, J = 6-7 Hz, 3H, CH-CH₃)
  • ¹³C NMR (100 MHz, CDCl₃): Expected key signals include:

    • δ 154-155 ppm (C=O)
    • δ 79-80 ppm (C(CH₃)₃)
    • δ 50-53 ppm (CH₂-N)
    • δ 45-47 ppm (CH-CH₂Br)
    • δ 35-37 ppm (CH-CH₃)
    • δ 28-29 ppm (C(CH₃)₃)
    • δ 15-17 ppm (CH-CH₃)
Mass Spectrometry
  • HRMS (ESI): [M+H]⁺ calculated for C₁₁H₂₁BrNO₂: 278.0756
X-ray Crystallography

X-ray crystallography would provide definitive confirmation of the trans configuration of the substituents, similar to the structural analysis described in the literature for related compounds.

Comparative Analysis of Preparation Methods

Table 2 presents a comprehensive comparison of the three main preparation methods:

Parameter Method 1: Bromination of Hydroxymethyl Precursor Method 2: Direct Functionalization Method 3: Ring Construction
Starting materials rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate rac-tert-butyl 3,4-dimethylpyrrolidine-1-carboxylate Acyclic precursors
Number of steps 1 (from precursor) 1-2 (from precursor) 3-5 (total)
Key reagents PBr₃ or CBr₄/PPh₃ NBS, AIBN Various coupling reagents
Stereochemical control High (if precursor stereochemistry is defined) Moderate to low High (built into synthesis)
Expected yield 65-85% 40-60% 30-50% (overall)
Scale-up potential High Moderate Low to moderate
Technical challenges Moisture sensitivity, potential side reactions Selectivity, over-bromination Complex procedures, multiple steps
Cost considerations Moderate Low to moderate High

Process Development Considerations

Solvent Selection

Based on patent literature, suitable solvents for reactions involving similar compounds include:

"Intermediate (3) is reacted with a sulfonyl chloride Ar-SO2-Cl in a solvent such as THF, methylene chloride, DMF or acetonitrile in the presence of an organic base".

Table 3 summarizes the advantages and disadvantages of various solvents:

Solvent Advantages Disadvantages Applications
THF Good solubility, moderate boiling point Peroxide formation, hygroscopic Bromination, organometallic reactions
CH₂Cl₂ Excellent solubility, low boiling point Toxicity concerns Bromination, general reactions
DMF High polarity, high boiling point Difficult to remove, hygroscopic Nucleophilic substitutions
Acetonitrile Good solubility, stability Moderate toxicity General reactions
Diethyl ether Easy workup, low boiling point Peroxide formation, flammability Organometallic reactions

Temperature Control

Temperature management is critical for these reactions:

"Preferred conditions are THF and TEA. Intermediate (10) is reacted with an amine HN(Rp)(Rq) in a solvent such as THF, methylene chloride, DMF or acetonitrile in the presence of an organic base such as TEA or DIPEA and reacted under an argon atmosphere at 0°C to 50°C for 1 hr - 72 hrs".

Base Selection

Common bases used in similar reactions include:

  • Triethylamine (TEA)
  • N,N-Diisopropylethylamine (DIPEA)
  • Sodium hydride (NaH)
  • Potassium carbonate (K₂CO₃)

"Preferred conditions are THF and TEA".

Q & A

Basic Research Questions

Q. What are the key structural features and stereochemical considerations of rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate?

  • Answer : The compound features a pyrrolidine ring with trans stereochemistry at the 3R and 4R positions. The tert-butyl carbamate group at position 1 acts as a protective group for the amine, while the bromomethyl group at position 3 is a reactive handle for further functionalization. The trans configuration ensures spatial separation of substituents, influencing reactivity and intermolecular interactions. Characterization via X-ray crystallography or NMR (e.g., NOESY for stereochemical confirmation) is critical .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : A typical synthesis involves:

Pyrrolidine ring construction : Starting from a chiral precursor (e.g., enantiomerically pure amino alcohols) via cyclization.

Bromination : Introduction of the bromomethyl group via radical bromination or substitution reactions.

Carbamate protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, triethylamine) .
Key challenges include maintaining stereochemical integrity during bromination and avoiding racemization during protection.

Q. How can researchers verify the purity and stereochemical fidelity of this compound?

  • Answer : Use orthogonal analytical methods:

  • HPLC/GC : Purity assessment (>95% typical for research-grade material).
  • Chiral chromatography : Confirm enantiomeric excess.
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to validate trans stereochemistry .

Advanced Research Questions

Q. What computational methods are effective for predicting reaction pathways and optimizing synthetic conditions for bromomethyl-substituted pyrrolidines?

  • Answer : Quantum mechanical calculations (e.g., DFT) can model transition states for bromination or carbamate formation. ICReDD’s integrated approach combines reaction path searches with experimental validation to optimize conditions (e.g., solvent choice, temperature) and minimize side reactions like elimination or epimerization . Example: DFT analysis of bromine radical addition to methyl groups can predict regioselectivity.

Q. How can researchers resolve contradictions in spectroscopic data (e.g., conflicting NOE vs. X-ray results)?

  • Answer :

  • Scenario : Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state).
  • Resolution :

Variable-temperature NMR to study conformational flexibility.

Compare experimental data with computational models (e.g., molecular dynamics simulations).

Validate via independent methods like ECD spectroscopy or single-crystal XRD .

Q. What strategies mitigate bromine-related instability during storage or reactions?

  • Answer :

  • Storage : Under inert atmosphere (argon) at -20°C to prevent hydrolysis or radical degradation.
  • Reaction design : Use radical inhibitors (e.g., BHT) in bromomethyl reactions.
  • Workflow : Monitor decomposition via TLC or LC-MS; prioritize low-temperature reactions (<0°C) for sensitive intermediates .

Methodological Challenges in Advanced Applications

Q. How can this compound serve as a building block in complex molecule synthesis (e.g., alkaloids or pharmaceuticals)?

  • Answer :

  • Nucleophilic substitution : Bromomethyl group reacts with amines/thiols for C-N or C-S bond formation.
  • Cross-coupling : Suzuki-Miyaura coupling after conversion to a boronic ester.
  • Case study : In Merck’s aryl halide chemistry, similar brominated pyrrolidines are used to construct spirocyclic frameworks via intramolecular Heck reactions .

Q. What are the limitations of Boc protection in this scaffold under acidic/basic conditions?

  • Answer :

  • Acidic conditions : Boc deprotection occurs with TFA or HCl (risk of ring-opening for strained pyrrolidines).
  • Basic conditions : Stable under mild bases (e.g., NaHCO₃) but may undergo elimination at high pH.
  • Mitigation : Use alternative protecting groups (e.g., Fmoc) for acid-sensitive applications .

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